3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride is a chemical compound with a complex structure that includes an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 10,10-dimethyl-9,10-dihydroanthracene with 3-methylaminopropylidene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying cellular processes.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nortriptyline Hydrochloride: Shares a similar core structure but differs in functional groups and applications.
Dibenzepin Hydrochloride: Another compound with a related structure, used primarily in medicinal chemistry.
4-(2-Dimethylaminoethylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene: A structurally similar compound with different applications.
Uniqueness
What sets 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
10563-71-0 |
---|---|
Molecular Formula |
C20H24ClN |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20;/h4-7,9-13,21H,8,14H2,1-3H3;1H |
InChI Key |
VLTOCQFUFACJGC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
Appearance |
Solid powder |
10563-71-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Litracen HCl; Litracen hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.